

Application of Sodium Percarbonate in Flotation Deinking of Recycled Paper

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Sodium peroxocarbonate*

Cat. No.: *B081022*

[Get Quote](#)

Application Notes and Protocols for Researchers and Scientists

The following document provides detailed application notes and experimental protocols for employing sodium percarbonate in the flotation deinking of recycled paper. This information is intended for researchers, scientists, and professionals in the pulp and paper industry.

Introduction

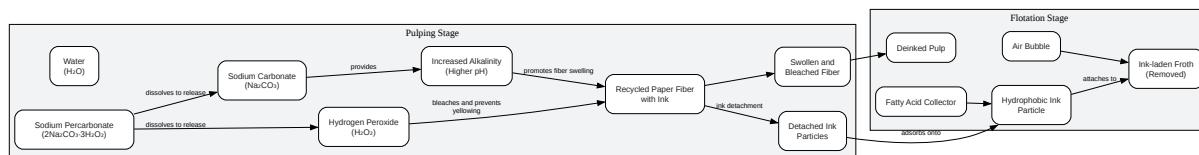
Sodium percarbonate (SPC) is an addition compound of sodium carbonate and hydrogen peroxide, with the formula $2\text{Na}_2\text{CO}_3 \cdot 3\text{H}_2\text{O}_2$.^{[1][2]} It serves as a solid, stable source of hydrogen peroxide, making it a safer and more convenient alternative to liquid hydrogen peroxide for bleaching and deinking applications in the paper recycling industry.^{[3][4]} When dissolved in water, it decomposes into sodium carbonate and hydrogen peroxide, providing both the alkalinity and the oxidizing power necessary for efficient ink detachment and removal.^[5] This dual function can reduce or even eliminate the need for additional alkali sources like sodium hydroxide.^[3]

Key Advantages of Sodium Percarbonate:

- Enhanced Safety and Handling: As a granular solid, sodium percarbonate is easier and safer to store and handle compared to liquid hydrogen peroxide, reducing the establishment costs for mills.^{[3][4]}

- **Alkalinity Source:** It provides the necessary alkalinity for the deinking process, which aids in fiber swelling and ink detachment.^[3] This can reduce the requirement for sodium hydroxide, which can cause pulp darkening.^[3]
- **Effective at Lower Temperatures:** Sodium percarbonate can be activated at lower temperatures (30 to 50 °C) compared to other bleaching agents like sodium perborate, which requires higher temperatures (70 to 80 °C).^[3]
- **Improved Brightness and Ink Removal:** Studies have shown that sodium percarbonate can lead to significant improvements in pulp brightness and ink elimination, in some cases outperforming traditional hydrogen peroxide systems, especially in the absence of added alkali.^{[3][4]}
- **Environmentally Benign:** It decomposes into water, oxygen, and soda ash, which are considered environmentally friendly byproducts.^{[2][6]}

Mechanism of Action in Flotation Deinking


The process of flotation deinking aims to remove hydrophobic ink particles from a pulp slurry.^[7] The efficiency of this process is heavily reliant on the chemistry of the system.

Role of Sodium Percarbonate:

- **Release of Hydrogen Peroxide and Alkalinity:** In the pulper, sodium percarbonate dissolves in water to release hydrogen peroxide (H_2O_2) and sodium carbonate (Na_2CO_3). The sodium carbonate provides alkalinity, raising the pH of the pulp slurry.
- **Fiber Swelling and Ink Detachment:** The alkaline conditions promote the swelling of paper fibers, which helps to detach ink particles from the fiber surface.^[3]
- **Saponification of Ink Binders:** The alkalinity also aids in the saponification and hydrolysis of ink binders, further facilitating ink detachment.
- **Bleaching and Prevention of Yellowing:** The released hydrogen peroxide acts as a bleaching agent, whitening the pulp fibers and preventing the yellowing that can occur under alkaline conditions.^[3]

- Interaction with Flotation Collectors: In the flotation cell, a collector (e.g., fatty acid soap) is added. The collector adsorbs onto the surface of the detached ink particles, rendering them hydrophobic. The alkalinity provided by the sodium percarbonate is crucial for the proper functioning of these collectors.
- Air Bubble Attachment and Removal: Air is bubbled through the pulp slurry. The hydrophobic ink particles attach to the air bubbles and rise to the surface, forming a froth that is then skimmed off, leaving behind the deinked pulp.

Below is a diagram illustrating the chemical mechanism of sodium percarbonate in the deinking process.

[Click to download full resolution via product page](#)

Caption: Chemical mechanism of sodium percarbonate in deinking.

Quantitative Data from Experimental Studies

The following tables summarize quantitative data from a study comparing the effects of hydrogen peroxide, sodium perborate, and sodium percarbonate on the deinking of a mixture of old newspaper (ONP) and magazine (MAG) papers.[3]

Table 1: Effect of Different Bleaching Agents on ISO Brightness and Ink Elimination (without Sodium Hydroxide)

Bleaching Agent (1% active oxygen)	ISO Brightness (%)	Ink Elimination (%)
Hydrogen Peroxide	No notable effect	-
Sodium Perborate	Increased	-
Sodium Percarbonate	55.00[4]	74.31[3][4]

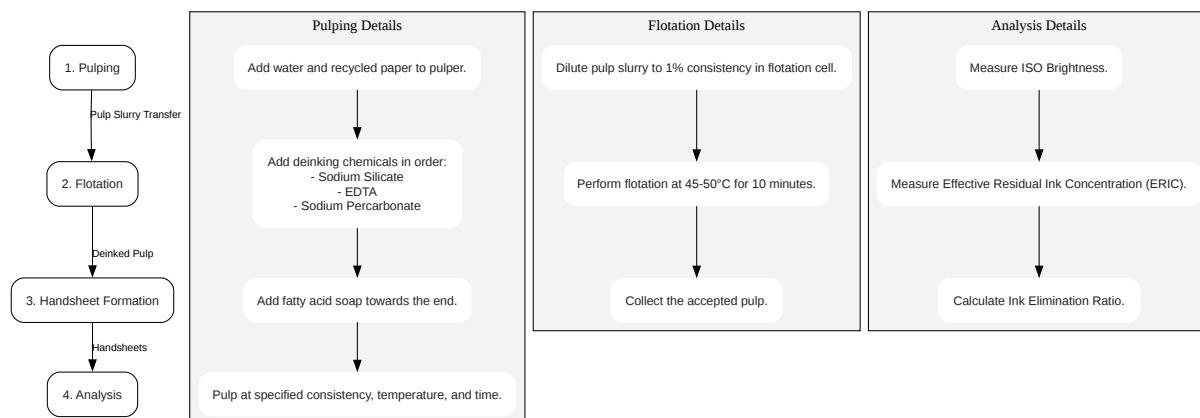
Table 2: Conventional Deinking with Sodium Hydroxide and Hydrogen Peroxide

Sodium Hydroxide (%)	Hydrogen Peroxide (%) (as active oxygen)	ISO Brightness (%)	Ink Elimination (%)
1	1	54.10[4]	69.12[4]

Note: The initial ISO brightness of the pulp was 45.24%.[4]

Experimental Protocols

This section provides a detailed methodology for a laboratory-scale flotation deinking experiment using sodium percarbonate, based on published research.[3]


Materials and Reagents

- Recycled Paper: A mixture of old newspaper (ONP) and magazine (MAG) papers.
- Deinking Chemicals:
 - Sodium Percarbonate (SPC)
 - Sodium Silicate (Na_2SiO_3)
 - Ethylenediaminetetraacetic acid (EDTA)

- Fatty acid soap (e.g., Olinor RS-4200) as a collector
- Sodium Hydroxide (NaOH) (for comparison studies)
- Hydrogen Peroxide (H₂O₂) (for comparison studies)
- Equipment:
 - Laboratory pulper
 - Degussa-type flotation cell
 - Sheet former for handsheet preparation
 - Spectrophotometer for brightness and ERIC measurements
 - pH meter
 - Oven

Experimental Workflow

The following diagram outlines the general workflow for a flotation deinking experiment.

[Click to download full resolution via product page](#)

Caption: Experimental workflow for flotation deinking.

Detailed Pulping Protocol

- Prepare a known weight of recycled paper (e.g., a mixture of ONP/MAG).
- Add the paper and deionized water to the laboratory pulper to achieve a desired consistency (e.g., 10%).
- Set the pulping temperature to 45-50 °C.[3]

- Begin agitation and add the deinking chemicals in the following order, with dosages based on the oven-dry weight of the paper:[3]
 - 1% Sodium Silicate
 - 0.2% EDTA
 - Sodium Percarbonate (dosage to be varied, e.g., to achieve 0.5% or 1% active oxygen content).
- Towards the end of the pulping time, add 1% fatty acid soap as the collector.[3]
- Continue pulping for the specified duration (e.g., 15 minutes).

Detailed Flotation Protocol

- After pulping, transfer the pulp slurry to a Degussa-type flotation cell.
- Dilute the slurry with deionized water to a consistency of 1%.[3]
- Maintain the temperature of the slurry at 45-50 °C.[3]
- Initiate aeration and flotation for a duration of 10 minutes.[3]
- During flotation, the ink-laden froth will be removed.
- After 10 minutes, stop the flotation and collect the accepted deinked pulp.

Analysis of Deinked Pulp

- Handsheet Formation: Prepare handsheets from the deinked pulp according to standard methods (e.g., TAPPI T 205).
- ISO Brightness: Measure the ISO brightness of the handsheets using a spectrophotometer at a wavelength of 457 nm.[8]
- Effective Residual Ink Concentration (ERIC): Measure the ERIC value of the handsheets to quantify the amount of residual ink.[4]

- Ink Elimination Ratio: Calculate the ink elimination ratio to determine the efficiency of the deinking process.

Conclusion

Sodium percarbonate presents a viable and advantageous alternative to traditional hydrogen peroxide in the flotation deinking of recycled paper. Its solid form enhances safety and handling, while its ability to provide both alkalinity and oxidizing power can simplify the chemical recipe and improve deinking efficiency. The provided protocols offer a foundation for researchers to explore and optimize the use of sodium percarbonate in various recycled paper furnishes and deinking systems.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. Sodium Percarbonate: A Green Oxidizing Agent [eureka.patsnap.com]
- 3. The effects of sodium percarbonate and perborate usage on pulping and flotation deinking instead of hydrogen peroxide :: BioResources [bioresources.cnr.ncsu.edu]
- 4. researchgate.net [researchgate.net]
- 5. Technological Impacts of Sodium Percarbonate in Paper Recovery [eureka.patsnap.com]
- 6. Sodium Percarbonate's Effectiveness in Cold Chain Produce Cleanliness [eureka.patsnap.com]
- 7. columbia.edu [columbia.edu]
- 8. ippta.co [ippta.co]
- To cite this document: BenchChem. [Application of Sodium Percarbonate in Flotation Deinking of Recycled Paper]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b081022#employing-sodium-percarbonate-for-flotation-deinking-of-recycled-paper>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com